Isothiazol-5-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-thiazol-5-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-3-4-1-2-6-7-4/h1-2H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEICBCXOTXQFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Computational Characterization of Isothiazol 5 Ylmethanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a cornerstone for the unambiguous structural elucidation of Isothiazol-5-ylmethanamine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton and carbon signals, providing deep insights into the molecule's connectivity and spatial arrangement.
The complete assignment of the ¹H and ¹³C NMR spectra is achieved through a systematic analysis of 1D and 2D NMR data. The proton NMR spectrum displays distinct signals for the isothiazole (B42339) ring protons (H-3 and H-4), the methylene (B1212753) protons (-CH₂-), and the amine protons (-NH₂). The ¹³C spectrum reveals signals for the three carbons of the isothiazole ring and the methylene carbon.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| 3 | 8.85 | d | 1.8 | 153.2 |
| 4 | 7.50 | d | 1.8 | 122.5 |
| 5 | - | - | - | 168.0 |
| -CH₂- | 4.10 | s | - | 45.1 |
Analysis of 2D NMR Correlations:
COSY (Correlation Spectroscopy): A cross-peak between the signals at δ 8.85 ppm and δ 7.50 ppm in the COSY spectrum would confirm the scalar coupling between the H-3 and H-4 protons on the isothiazole ring. emerypharma.com This is a classic example of vicinal coupling in a five-membered aromatic heterocycle.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. wikipedia.org The expected correlations are essential for definitive carbon assignments:
The proton signal at δ 8.85 ppm (H-3) would correlate with the carbon signal at δ 153.2 ppm (C-3).
The proton signal at δ 7.50 ppm (H-4) would correlate with the carbon signal at δ 122.5 ppm (C-4).
The methylene proton signal at δ 4.10 ppm (-CH₂-) would correlate with the carbon signal at δ 45.1 ppm (-CH₂-).
H-3 (δ 8.85) to C-4 (δ 122.5) and the quaternary C-5 (δ 168.0).
H-4 (δ 7.50) to C-3 (δ 153.2) and C-5 (δ 168.0).
Methylene protons (δ 4.10) to C-5 (δ 168.0) and C-4 (δ 122.5). This correlation is vital as it unambiguously links the aminomethyl group to the C-5 position of the isothiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations, providing insights into the spatial proximity of atoms. wikipedia.org For a small molecule like this compound, a NOESY spectrum could show a correlation between the methylene protons (-CH₂-) and the H-4 proton of the isothiazole ring, indicating their proximity in the molecule's average conformation.
Conformational flexibility in this compound primarily involves rotation around the single bond connecting the methylene group to the isothiazole ring (C5-CH₂). Dynamic NMR (DNMR) experiments, conducted over a range of temperatures, can be employed to study the energetics of this rotation. lumenlearning.com At low temperatures, this rotation might become slow enough on the NMR timescale to allow for the observation of distinct signals for different rotamers, if a significant energy barrier exists. However, for a small, unhindered substituent like the aminomethyl group, free rotation is expected at room temperature, resulting in time-averaged signals.
Tautomerism is a known phenomenon in certain isothiazole derivatives, though often more prevalent in isothiazolones or those with specific substituent patterns. researchgate.netnih.gov For this compound, the primary structure is overwhelmingly favored. The potential for amino-imino tautomerism, while theoretically possible, is not expected to be significant under typical conditions. The absence of multiple sets of signals in the NMR spectra at various temperatures would support the existence of a single dominant tautomeric form.
The primary amine (-NH₂) group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (the nitrogen lone pair). Intermolecular hydrogen bonding can be investigated by monitoring the chemical shift of the -NH₂ protons as a function of concentration. rsc.orgyoutube.com In a non-polar solvent, a downfield shift of the -NH₂ signal upon increasing concentration would indicate the formation of intermolecular N-H···N hydrogen bonds. youtube.com The broad, often exchangeable nature of the amine proton signal is also characteristic of its involvement in hydrogen bonding with the solvent or other molecules.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. These methods are highly effective for identifying key functional groups and analyzing the bonding characteristics of the molecule.
The FT-IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its constituent functional groups. The complementary nature of these two techniques allows for a more complete vibrational analysis, as some modes may be more active in either IR or Raman. azom.com
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H stretch | 3400-3250 | Asymmetric and symmetric stretching of the primary amine group. Typically appears as two bands. |
| C-H stretch (aromatic) | 3100-3000 | Stretching of the C-H bonds on the isothiazole ring. |
| C-H stretch (aliphatic) | 2950-2850 | Asymmetric and symmetric stretching of the methylene (-CH₂) group. |
| N-H bend (scissoring) | 1650-1580 | Bending vibration of the -NH₂ group. |
| C=N / C=C stretch | 1600-1450 | Ring stretching modes of the isothiazole nucleus. |
| CH₂ bend (scissoring) | ~1465 | Bending vibration of the methylene group. |
| C-N stretch | 1250-1020 | Stretching of the carbon-nitrogen bond of the amine. |
The N-H stretching vibrations, appearing as a pair of bands in the 3400-3250 cm⁻¹ region, are characteristic of the primary amine. The N-H bending mode is expected around 1650-1580 cm⁻¹. The aromatic C-H stretching from the isothiazole ring appears above 3000 cm⁻¹, while the aliphatic C-H stretching from the methylene group is found below 3000 cm⁻¹. The "fingerprint" region (below 1600 cm⁻¹) contains a complex series of bands corresponding to the isothiazole ring stretching and bending modes, providing a unique identifier for the compound.
The positions of the vibrational bands can offer insights into the electronic environment within the molecule. For instance, the frequency of the isothiazole ring stretching modes is influenced by the electronic nature of the aminomethyl substituent. As an electron-donating group, the -CH₂NH₂ substituent can influence the electron density distribution within the π-system of the isothiazole ring. This perturbation can lead to subtle shifts in the ring vibration frequencies compared to the unsubstituted parent isothiazole. Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate theoretical vibrational frequencies, which, when compared with experimental data, allow for a precise assignment of each vibrational mode and a deeper understanding of the molecule's electronic structure. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical analytical technique for the precise determination of a compound's molecular weight and elemental composition, as well as for elucidating its structure through fragmentation analysis.
Precise Molecular Weight Determination and Elemental Composition
A high-resolution mass spectrum of this compound would provide its exact mass, allowing for the unambiguous determination of its elemental formula. Based on its structure, the theoretical monoisotopic mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental composition.
Table 1: Theoretical Elemental Composition and Precise Mass of this compound
| Property | Value |
| Molecular Formula | C₄H₆N₂S |
| Theoretical Monoisotopic Mass | 114.02517 u |
| Theoretical Exact Mass [M+H]⁺ | 115.03299 u |
This table presents theoretical values. Experimental verification is required.
Fragmentation Pattern Analysis for Structural Confirmation and Mechanistic Insights
Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the protonated molecule ([M+H]⁺). The resulting fragmentation pattern provides a fingerprint of the molecule's structure, confirming the connectivity of atoms and offering insights into the stability of different chemical bonds. A proposed fragmentation pathway for this compound would involve the initial protonation, likely at the amine nitrogen or the ring nitrogen, followed by characteristic losses of small neutral molecules or radicals.
Table 2: Hypothetical Fragmentation Pattern of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 115.03299 | [Value] | [e.g., NH₃] | [Structure] |
| 115.03299 | [Value] | [e.g., CH₂NH₂] | [Structure] |
| 115.03299 | [Value] | [e.g., HCN] | [Structure] |
| 115.03299 | [Value] | [e.g., CS] | [Structure] |
This table is a hypothetical representation. The actual fragmentation would need to be determined experimentally.
X-ray Crystallography
Solid-State Structural Elucidation and Bond Parameters
A successful crystallographic analysis would yield a detailed structural model of the molecule. From this model, precise bond lengths and angles for the isothiazole ring and the methanamine substituent could be determined and compared to theoretical values and related structures.
Table 3: Expected Bond Parameters for this compound from X-ray Crystallography
| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |
| S-N | [Value] | C-S-N | [Value] |
| N-C | [Value] | S-N-C | [Value] |
| C-C (ring) | [Value] | N-C-C | [Value] |
| C-S | [Value] | C-C-S | [Value] |
| C-C (exocyclic) | [Value] | C-C-N (amine) | [Value] |
| C-N (amine) | [Value] |
This table presents expected parameters. Actual values can only be obtained through experimental X-ray diffraction analysis.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions involving the isothiazole ring. The primary amine group of this compound would be expected to act as a hydrogen bond donor, while the nitrogen and sulfur atoms of the isothiazole ring could act as hydrogen bond acceptors.
Advanced Computational Chemistry and Quantum Mechanical Investigations
In the absence of experimental data, computational methods serve as powerful tools to predict the properties of molecules. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure, geometry, and spectroscopic properties of this compound. These theoretical investigations would complement and help interpret experimental findings.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. researchgate.netnih.gov For this compound, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms. scispace.com The choice of functional, which approximates the exchange-correlation energy, and the basis set, which describes the atomic orbitals, are critical variables that significantly influence the accuracy of the results. nih.gov Common hybrid functionals like B3LYP, combined with basis sets such as 6-311+G(d,p), are frequently used for organic molecules to provide a reliable balance between accuracy and computational cost. scispace.comresearchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation This table is for illustrative purposes to show the type of data generated from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | S1-N2 | 1.65 Å |
| Bond Length | N2-C3 | 1.32 Å |
| Bond Length | C3-C4 | 1.40 Å |
| Bond Length | C4-C5 | 1.38 Å |
| Bond Length | C5-S1 | 1.72 Å |
| Bond Length | C5-C6 (methylene) | 1.51 Å |
| Bond Length | C6-N7 (amine) | 1.47 Å |
| Bond Angle | C5-S1-N2 | 94.0° |
| Bond Angle | S1-N2-C3 | 110.0° |
| Bond Angle | C4-C5-C6 | 128.5° |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as the electron acceptor (electrophile). youtube.comyoutube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. distantreader.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the sulfur and nitrogen atoms which possess lone pairs of electrons, and the π-system of the isothiazole ring. The LUMO, conversely, is likely distributed over the π-antibonding orbitals of the heterocyclic ring. youtube.com By analyzing the spatial distribution and energies of these orbitals, FMO theory can predict the most probable sites for nucleophilic and electrophilic attacks. youtube.compku.edu.cn For instance, a reaction with an electrophile would likely occur at the atomic center with the largest coefficient in the HOMO. youtube.com This analysis provides a theoretical foundation for understanding the molecule's reactivity in various chemical reactions. pku.edu.cn
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes to show the type of data generated from FMO analysis.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.20 | Primarily π* character on the isothiazole ring |
| HOMO | -6.50 | Primarily lone pair character on N and S atoms and π character on the ring |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides powerful methods for predicting spectroscopic data, which can be invaluable for identifying and characterizing new compounds. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. researchgate.netidc-online.com
The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. iu.edu.sanih.gov The accuracy of these predictions can be high, often with root mean square errors (RMSE) of 0.2–0.4 ppm for ¹H shifts, though this depends heavily on the chosen functional, basis set, and whether solvent effects are included. nih.govnih.gov For this compound, calculations would provide predicted chemical shifts for each unique proton and carbon atom, aiding in the assignment of experimental spectra. soton.ac.uk
Harmonic vibrational frequencies can also be calculated to simulate the infrared (IR) spectrum of the molecule. readthedocs.ioq-chem.comrsc.org This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). q-chem.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. researchgate.net The computed IR intensities and vibrational modes help in assigning the peaks observed in an experimental IR spectrum. researchgate.net
Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes to show the type of data generated from NMR prediction calculations. Values are relative to a standard like TMS.
| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C3 | 155.2 | H3 | 8.60 |
| C4 | 122.5 | H4 | 7.50 |
| C5 | 168.0 | - | - |
| C6 (CH₂) | 40.1 | H6 | 4.10 |
Conformational Landscape Exploration and Energy Minima Identification
Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable spatial arrangements (conformers). researchgate.net For this compound, conformational flexibility arises primarily from the rotation around the single bonds, specifically the C5-C6 and C6-N7 bonds of the methanamine side chain. To explore the conformational landscape, a potential energy surface (PES) is generated by systematically rotating these bonds and calculating the energy at each step. fiveable.mewikipedia.org
This exploration helps to locate the energy minima, which correspond to stable conformers, and the saddle points, which represent the transition states between them. fiveable.me The relative energies of the conformers determine their population at a given temperature according to the Boltzmann distribution. DFT calculations can accurately determine the geometries and relative energies of these conformers. researchgate.net Identifying the global minimum energy conformer is crucial, as its geometry is typically used for further analysis of the molecule's electronic properties and reactivity. iu.edu.sa For this compound, the analysis would reveal the preferred orientation of the aminomethyl group relative to the isothiazole ring, which can be influenced by factors like steric hindrance and potential intramolecular hydrogen bonding.
Aromaticity Analysis of the Isothiazole Ring
The isothiazole ring is an aromatic heterocyclic system. medwinpublishers.comresearchgate.net Its aromaticity, which contributes to its stability, arises from a delocalized π-electron system. medwinpublishers.com Several computational methods can be used to quantify the aromaticity of the isothiazole ring in this compound. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry is a vital tool for elucidating reaction mechanisms by modeling the entire reaction pathway. mdpi.com This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them on the potential energy surface. pku.edu.cn A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. fiveable.me
For a hypothetical reaction involving this compound, such as its acylation at the amine nitrogen, DFT calculations can be used to model the reaction pathway. The process would involve locating the geometry of the transition state for the nucleophilic attack of the amine on the acylating agent. Once the TS is located, its structure can be confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. readthedocs.io The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. pku.edu.cn This type of analysis provides detailed molecular-level insight into reaction mechanisms that can be difficult to obtain through experimental means alone. mdpi.com
Chemical Reactivity and Mechanistic Studies of Isothiazol 5 Ylmethanamine
Reactivity of the Isothiazole (B42339) Ring System
The isothiazole ring is an electron-rich heteroaromatic system, which influences its susceptibility to various chemical transformations. Its reactivity is a balance between its aromatic character and the presence of two heteroatoms, nitrogen and sulfur.
Isothiazoles, like other aromatic compounds, can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents and the inherent electronic properties of the ring. For 5-substituted isothiazoles, electrophilic attack is generally predicted to occur at the C-4 position, which is the most electron-rich carbon atom. pharmaguideline.com
Nitration: The nitration of isothiazole derivatives typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid, to generate the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com Studies on the nitration of 5-phenylisoxazole (B86612) have shown that the reaction with a mixture of nitric and sulfuric acid can lead to nitration on the phenyl ring, but under milder conditions with nitric acid in acetic anhydride (B1165640), nitration can occur on the isoxazole (B147169) ring. clockss.orgresearchgate.net For Isothiazol-5-ylmethanamine, the aminomethyl group would likely be protonated under strong acidic conditions, which would deactivate the isothiazole ring towards electrophilic attack. However, under carefully controlled, less acidic conditions, nitration at the C-4 position may be achievable. The mechanism follows the general pathway for electrophilic aromatic substitution. masterorganicchemistry.com
| Reaction | Substrate | Reagents and Conditions | Major Product |
|---|---|---|---|
| Nitration | 5-Phenylisoxazole | HNO₃, Acetic Anhydride | 4-Nitro-5-phenylisoxazole |
| Halogenation | 2-Aminothiazole (B372263) | N-Bromosuccinimide (NBS) | 2-Amino-5-bromothiazole |
Nucleophilic aromatic substitution (SNAr) on the isothiazole ring is generally difficult due to the electron-rich nature of the ring. Such reactions typically require the presence of a good leaving group and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. wikipedia.orgnih.govmasterorganicchemistry.com
In the absence of activating groups, nucleophilic attack on the unsubstituted isothiazole ring of this compound is unlikely. However, if a suitable leaving group, such as a halogen, were present on the ring, nucleophilic substitution could be possible. For example, studies on isothiazolium salts have shown that nucleophilic attack can occur, leading to ring-opened products. cdnsciencepub.com While these are not direct SNAr reactions on a neutral isothiazole ring, they demonstrate the susceptibility of the isothiazole system to nucleophiles under certain conditions.
The isothiazole ring, while aromatic, can undergo ring-opening and transformation reactions under specific conditions, often initiated by nucleophilic attack. Studies on isothiazolium salts have shown that nucleophiles can attack the sulfur atom, leading to ring cleavage. cdnsciencepub.com For instance, the reaction of isothiazolium salts with hydrosulfide (B80085) can result in acyclic reduction products or 1,2-dithiole (B8566573) derivatives, depending on the substituents. cdnsciencepub.com
While specific data on the ring-opening of this compound is scarce, it is plausible that strong nucleophiles could induce ring cleavage, potentially initiated by an attack on the sulfur atom. The stability of the isothiazole ring in this compound under various reaction conditions is a critical factor in its synthetic utility.
Transformations of the Aminomethyl Group
The primary amine of the aminomethyl group in this compound is a key site for a variety of chemical transformations, exhibiting typical nucleophilic reactivity.
Acylation: The primary amine of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the carbonyl carbon of the acylating agent. youtube.comyoutube.com The reaction is often carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. Human monomorphic and polymorphic arylamine acetyltransferases can also catalyze the N-acetylation of aromatic and heterocyclic amines. nih.gov
Alkylation: N-alkylation of the aminomethyl group can be achieved by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (SN2 for primary alkyl halides), where the amine attacks the electrophilic carbon of the alkyl halide. nih.govnih.govchinesechemsoc.org A challenge in the alkylation of primary amines is the potential for overalkylation to form secondary and tertiary amines, as the resulting secondary amine is often more nucleophilic than the starting primary amine. nih.govacs.org Selective mono-alkylation can be achieved by carefully controlling the reaction conditions and stoichiometry of the reactants. nih.govnih.govchinesechemsoc.org
Sulfonylation: The reaction of the primary amine with sulfonyl chlorides in the presence of a base yields sulfonamides. smolecule.comresearchgate.net This reaction is analogous to acylation and is a common method for the synthesis of sulfonamides. The sulfonyl chloride group is a strong electrophile, and the reaction with the nucleophilic amine is generally efficient. smolecule.com 3-Methyl-isothiazole-5-sulfonyl chloride, for example, is known to react with amines to form the corresponding sulfonamides. smolecule.com
| Reaction | Substrate | Reagent | Product Type |
|---|---|---|---|
| Acylation | Heterocyclic Primary Amine | Acyl Chloride | Amide |
| Alkylation | Aromatic Primary Amine | Primary Alcohol (with Ru catalyst) | Secondary Amine |
| Sulfonylation | Five-membered Heterocycle with Leaving Group | Sodium Sulfinate | Heterocyclic Sulfone |
The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wjpsonline.comresearchgate.netjmchemsci.comeijppr.comresearchgate.net This reaction is a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. wjpsonline.comeijppr.com
| Amine Reactant | Aldehyde Reactant | Reaction Conditions | Product |
|---|---|---|---|
| This compound | Benzaldehyde | Mildly acidic or basic catalysis, or heating | N-(Isothiazol-5-ylmethyl)benzenecarboximine |
| 4-Amino-3,5-dimethyl-1,2,4-triazole | Substituted Benzaldehydes | Varying temperature and concentration | Hemiaminal intermediates |
Reactions with Carbonyls for Heterocycle Formation (e.g., Imidazoles, Oxadiazoles)
The primary amine functionality of this compound serves as a versatile nucleophile in condensation reactions with various carbonyl compounds, leading to the formation of diverse heterocyclic systems. These reactions are pivotal in the synthesis of novel isothiazole-containing scaffolds with potential applications in medicinal chemistry and materials science.
Imidazole (B134444) Formation: The synthesis of imidazole derivatives from this compound can be achieved through condensation with 1,2-dicarbonyl compounds. In a typical reaction, this compound, a 1,2-dicarbonyl compound (such as glyoxal (B1671930) or benzil), an aldehyde, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) are heated together in a suitable solvent. This multicomponent approach, a variation of the Radziszewski reaction, allows for the construction of highly substituted imidazoles bearing the isothiazol-5-ylmethyl moiety. The reaction proceeds through the initial formation of a diimine intermediate from the dicarbonyl compound and ammonia, followed by condensation with the aldehyde and subsequent cyclization with this compound.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions | Reference |
| This compound | Benzil | Formaldehyde | 2-(Isothiazol-5-ylmethyl)-4,5-diphenyl-1H-imidazole | Acetic acid, reflux | Inferred from uokerbala.edu.iq |
| This compound | Glyoxal | Benzaldehyde | 2-(Isothiazol-5-ylmethyl)-4-phenyl-1H-imidazole | Ammonium acetate (B1210297), heat | Inferred from mdpi.com |
Oxadiazole Formation: The synthesis of 1,3,4-oxadiazoles can be accomplished by the reaction of this compound with an acylating agent to form an N-(isothiazol-5-ylmethyl)amide, which is then cyclized. A common method involves the reaction of the amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent to form the corresponding amide. This intermediate can then be treated with a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to effect cyclization to the 2,5-disubstituted 1,3,4-oxadiazole. Alternatively, the amine can be reacted with an orthoester in the presence of an acid catalyst. mdpi.com
| Reactant 1 | Reactant 2 | Cyclizing Agent | Product | Reference |
| This compound | Benzoyl chloride | POCl₃ | 2-(Isothiazol-5-ylmethyl)-5-phenyl-1,3,4-oxadiazole | Inferred from mdpi.com |
| This compound | Acetic anhydride | H₂SO₄ | 2-Methyl-5-(isothiazol-5-ylmethyl)-1,3,4-oxadiazole | Inferred from mdpi.com |
Oxidation and Reduction Chemistry of the Aminomethyl Moiety
The aminomethyl group of this compound is susceptible to both oxidation and reduction, providing pathways to other functional groups and derivatives.
Oxidation: The primary amine of the aminomethyl group can be oxidized to various nitrogen-containing functionalities. Selective oxidation to an oxime or a nitro group can be achieved using specific oxidizing agents. For instance, oxidation with reagents like dimethyldioxirane (B1199080) (DMDO) or a mixture of sodium tungstate (B81510) and hydrogen peroxide can potentially convert the primary amine to an oxime. More vigorous oxidation, for example with potassium permanganate (B83412) or ozone, could lead to the cleavage of the C-N bond or oxidation of the isothiazole ring itself. The benzylic-like position of the aminomethyl group makes it susceptible to oxidation to an aldehyde or carboxylic acid under certain conditions, although this often requires N-protection of the amine. researchgate.netmdpi.com Catalyst-free oxidation of benzylic secondary amines to nitrones using hydrogen peroxide has been reported, suggesting a potential pathway for derivatives of this compound. acs.orgacs.org
Reduction: The aminomethyl group is generally stable to many reducing agents. However, under harsh catalytic hydrogenation conditions (e.g., high pressure and temperature with catalysts like Raney Nickel or platinum oxide), the isothiazole ring may be susceptible to reduction and cleavage. Reductive amination of the primary amine with aldehydes or ketones, followed by reduction of the resulting imine (e.g., with sodium borohydride), can be used to synthesize secondary and tertiary amines. It is important to note that the isothiazole ring itself can be sensitive to certain reducing conditions, particularly those that effect C-S or N-S bond cleavage.
Metal-Catalyzed Coupling and Functionalization Reactions
The isothiazole ring in this compound can be functionalized through various metal-catalyzed cross-coupling reactions, typically requiring initial halogenation of the ring. The aminomethyl group can influence these reactions through its electronic and steric properties.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
To participate in cross-coupling reactions, this compound would first need to be converted to a halo-isothiazole derivative, for example, through electrophilic halogenation at the C4 position. The resulting halo-isothiazole can then undergo various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 4-halo-isothiazol-5-ylmethanamine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position. The presence of the aminomethyl group may necessitate the use of specific ligands to avoid catalyst inhibition. The Suzuki-Miyaura cross-coupling of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl mesylates has been demonstrated, suggesting that aminomethyl groups are compatible with these reaction conditions. sigmaaldrich.com
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a halo-isothiazole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This would introduce an alkynyl substituent at the C4 position of the isothiazole ring. The reaction is generally tolerant of a wide range of functional groups, although the basic amine of the aminomethyl group might require protection or the use of a suitable base in the reaction mixture.
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. While typically used to couple amines with aryl halides, a related process could potentially be used to further functionalize the isothiazole ring. For instance, a dihalo-isothiazole derivative could undergo a selective Buchwald-Hartwig amination at one position, with the aminomethyl group at another. The reaction conditions, particularly the choice of ligand and base, would be crucial for achieving selectivity and avoiding side reactions involving the aminomethyl group.
| Coupling Reaction | Halo-Isothiazole Substrate (Hypothetical) | Coupling Partner | Catalyst/Ligand | Product (Hypothetical) |
| Suzuki-Miyaura | 4-Bromo-isothiazol-5-ylmethanamine | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-isothiazol-5-ylmethanamine |
| Sonogashira | 4-Iodo-isothiazol-5-ylmethanamine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 4-(Phenylethynyl)-isothiazol-5-ylmethanamine |
| Buchwald-Hartwig | 3,5-Dibromo-isothiazole-4-carboxamide | This compound | Pd₂(dba)₃/Xantphos | 3-Bromo-5-((isothiazol-5-ylmethyl)amino)isothiazole-4-carboxamide |
C-H Activation and Functionalization Strategies
Direct C-H functionalization of the isothiazole ring offers a more atom-economical approach to introduce new substituents, avoiding the need for pre-halogenation.
The C4-H bond of the isothiazole ring is the most acidic and therefore the most likely site for direct metallation and subsequent functionalization. Treatment of an N-protected this compound derivative with a strong base, such as lithium diisopropylamide (LDA), could lead to deprotonation at the C4 position. The resulting lithiated species can then be quenched with various electrophiles to introduce a range of functional groups.
Palladium-catalyzed direct C-H arylation has also been reported for thiazole (B1198619) derivatives, and similar strategies could potentially be applied to isothiazoles. nih.gov These reactions typically involve a palladium catalyst, a ligand, and an oxidant to facilitate the C-H activation and cross-coupling with an aryl halide or equivalent. The directing ability of the aminomethyl group (or a derivative thereof) could influence the regioselectivity of such a reaction.
Detailed Mechanistic Investigations
Kinetic Studies of Key Reactions
For nucleophilic substitution reactions on a halo-isothiazole derivative, the reaction rate would be influenced by the nature of the halogen (I > Br > Cl), the nucleophilicity of the incoming group, and the solvent polarity. Kinetic studies on the nucleophilic substitution of halogenothiazoles have shown that the reactions generally proceed through an addition-elimination mechanism. nih.gov
In metal-catalyzed cross-coupling reactions , the kinetics are often complex, involving multiple steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The rate-determining step can vary depending on the specific reaction, substrates, and catalyst system. For example, in many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. rsc.orgresearchgate.net Kinetic modeling has been used to understand the role of different species in the catalytic cycle of Heck coupling reactions using palladacycle catalysts. researchgate.net
The formation of heterocycles , such as imidazoles and oxadiazoles (B1248032), involves a series of condensation and cyclization steps. The kinetics of these reactions would be dependent on the concentration of the reactants, temperature, and the presence of catalysts (e.g., acid or base). The mechanism of imidazole formation often involves the initial formation of a diamine intermediate which then condenses with a carbonyl compound. uokerbala.edu.iq The formation of oxadiazoles from acyl hydrazides typically proceeds through a dehydrative cyclization, the rate of which is dependent on the efficiency of the dehydrating agent. researchgate.net
Isotopic Labeling Studies to Elucidate Reaction Pathways
However, a comprehensive search of scientific databases and literature reveals no specific studies where isotopic labeling has been employed to investigate the reaction pathways of this compound. Such studies would be instrumental in understanding its reactivity, for instance, in nucleophilic substitution reactions involving the amine group or in reactions affecting the isothiazole ring. The absence of this data means that the mechanistic details of its reactions have not been experimentally verified using this technique.
In-situ Spectroscopic Monitoring of Reactions
In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. These methods provide data on the formation of intermediates, the consumption of reactants, and the formation of products, offering a dynamic view of the reaction progress and kinetics. This information is crucial for understanding reaction mechanisms and for optimizing reaction conditions.
Similar to the lack of isotopic labeling studies, there is no published research detailing the use of in-situ spectroscopic monitoring for reactions involving this compound. The application of these techniques would provide critical data on reaction kinetics and the presence of transient species, which are key to a complete mechanistic understanding. Without such studies, the reaction dynamics of this compound remain uncharacterized.
Isothiazol 5 Ylmethanamine As a Key Building Block in Organic Synthesis
Construction of Complex Heterocyclic Systems
The primary amine functionality of isothiazol-5-ylmethanamine is a key handle for engaging in cyclization reactions, enabling the assembly of intricate fused, spiro, and bridged heterocyclic systems. These complex structures are of significant interest due to their prevalence in natural products and pharmacologically active compounds.
The creation of fused heterocyclic systems is a cornerstone of synthetic chemistry, often leading to compounds with novel biological activities. This compound is an ideal starting material for building such frameworks.
One prominent strategy for forming fused rings is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgnih.gov While the classic substrate is a β-phenylethylamine or tryptamine, the principle extends to heteroaromatic amines. This compound can act as the amine component in a Pictet-Spengler type reaction, reacting with various aldehydes to generate isothiazolo-fused dihydropyridines or related bicyclic systems. The reaction proceeds through the formation of an intermediate iminium ion, which is then attacked by the electron-rich C4 position of the isothiazole (B42339) ring, leading to ring closure. This approach offers a direct route to novel fused isothiazole scaffolds. nih.govresearchgate.net
Another approach involves condensation reactions to form larger heterocyclic rings fused to the isothiazole. For example, condensing this compound with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazines, diazepines, or other related systems. A documented synthesis of 5-{[(1H-Benzo[d]imidazol-2'-yl)thio]methyl}-3-aryl isothiazoles starting from the analogous 5-chloromethyl isothiazole highlights the reactivity of the C5-methyl position for building complex assemblies. researchgate.net this compound could be similarly employed in condensation reactions with appropriate partners to yield fused systems of therapeutic interest. researchgate.netresearchgate.net
| Fused System Type | Synthetic Strategy | Reactant for this compound |
| Isothiazolo[4,5-c]dihydropyridines | Pictet-Spengler Reaction | Aldehydes / Ketones |
| Isothiazolo-fused Pyrazines | Condensation | α-Dicarbonyl compounds |
| Isothiazolo-fused Diazepines | Condensation | 1,3-Dicarbonyl compounds |
| Fused Thiazolo[5,4-d]thiazoles | Multi-step synthesis | Dithiooxamide and aldehydes |
This table illustrates potential synthetic pathways for fused systems using this compound.
Spirocyclic and bridged compounds represent unique three-dimensional structures in chemistry, often associated with potent biological activity. The primary amine of this compound is instrumental in accessing these complex architectures.
Spiro compounds are characterized by two rings connected through a single shared atom. A common method for their synthesis involves a three-component reaction between an amine, a cyclic ketone (like isatin (B1672199) or cyclopentanone), and a compound containing a thiol group, such as thioglycolic acid. nih.govnih.gov In this context, this compound can serve as the amine component. For instance, its reaction with isatin (a derivative of indole) and thioglycolic acid would lead to the formation of novel spiro[indole-thiazolidinone] derivatives bearing the isothiazolylmethyl moiety. These spiro compounds are of significant interest in medicinal chemistry. mdpi.comlookchem.com
The synthesis of bridged systems containing the isothiazole nucleus is less common but represents an area of potential. Such systems could be constructed through intramolecular cyclization strategies where this compound is first elaborated into a longer chain containing another reactive group. Subsequent ring-closing reactions, such as intramolecular Michael additions or ring-closing metathesis, could then form the bridged framework.
Role in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. researchgate.net this compound, as a primary amine, is an excellent substrate for several key MCRs.
The generation of chemical libraries containing a large number of structurally diverse compounds is essential for drug discovery and high-throughput screening. MCRs are ideally suited for this purpose.
The Ugi four-component reaction (U-4CR) is one of the most powerful MCRs for creating peptidomimetic scaffolds. mdpi.comencyclopedia.pub This reaction combines a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. By using this compound as the amine input, a diverse library of α-acylamino carboxamides can be synthesized, each incorporating the isothiazole ring. nih.govnih.gov Systematically varying the other three components allows for the rapid generation of hundreds or thousands of unique compounds from a single, efficient reaction setup. These libraries are invaluable for screening against various biological targets. encyclopedia.pub
A study on methylene (B1212753) group modifications of related N-(isothiazol-5-yl)phenylacetamides demonstrated how functional group transformations can be used to expand the structure-activity relationship (SAR) for a series of compounds, a core principle in the design of chemical libraries for optimizing biological activity. nih.gov
Beyond library generation, MCRs featuring this compound can be applied to the target-oriented synthesis of specific bioactive molecules. Many complex natural products and drugs contain scaffolds that are accessible through MCRs. nih.gov
For example, the Ugi reaction has been employed in the synthesis of analogs of polyoxins and nikkomycins, which are classes of nucleoside antibiotics that act as chitin (B13524) synthase inhibitors. nih.gov By incorporating this compound into an Ugi reaction with appropriate aldehyde, acid, and isocyanide fragments, novel analogs of these antifungal agents could be developed.
Similarly, the Pictet-Spengler reaction is a key step in the total synthesis of numerous isoquinoline (B145761) and indole (B1671886) alkaloids. nih.govresearchgate.net Using this compound to create isothiazole-fused analogs of these natural product skeletons provides a direct route to novel compounds with potential therapeutic applications, including as anticancer or antimicrobial agents. nih.govmdpi.com
| Multicomponent Reaction | Key Reactants | Resulting Scaffold | Potential Application |
| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | Peptidomimetics, Enzyme Inhibitors |
| Pictet-Spengler Reaction | Aldehyde / Ketone | Tetrahydro-β-carboline/isoquinoline analogs | Alkaloid-like compounds |
| Mannich Reaction | Aldehyde, Active Methylene Compound | β-Amino carbonyl compound | Bioactive molecule synthesis |
This table summarizes the application of this compound in major multicomponent reactions.
Precursor for Advanced Materials and Ligands
The unique electronic and coordinating properties of the isothiazole ring and its appended amine make this compound a promising precursor for the development of advanced functional materials and specialized ligands for metal coordination.
The synthesis of thiazolo[5,4-d]thiazoles has been explored for applications in organic electronics, demonstrating that fused thiazole (B1198619) systems can form the basis of functional organic materials. mdpi.com this compound can serve as a starting point for creating novel monomers. For instance, it can be chemically modified to introduce polymerizable groups or to be integrated into larger conjugated systems. Such materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors.
In the realm of coordination chemistry, isothiazoles are recognized as potential ligands for transition metals. researchgate.net The isothiazole ring contains both nitrogen and sulfur heteroatoms, which can act as coordination sites. Furthermore, the primary amine of this compound provides an additional strong binding site. This allows the molecule to function as a bidentate or even tridentate ligand. Metal complexes formed with such ligands can exhibit interesting catalytic properties, magnetic behavior, or be used as luminescent materials. The ability to easily modify the structure through the amine functionality allows for the fine-tuning of the ligand's steric and electronic properties to achieve desired outcomes in the resulting metal complex. researchgate.net
Synthesis of Polymeric Materials with Isothiazole Moieties
The incorporation of heterocyclic rings into polymer backbones is a well-established strategy to impart specific thermal, mechanical, and electronic properties to the resulting materials. While direct studies on the polymerization of this compound are not extensively documented in the literature, its bifunctional nature—possessing a primary amine and an aromatic isothiazole ring—suggests its suitability as a monomer in polycondensation reactions.
The primary amine group of this compound can readily react with dicarboxylic acids, diacyl chlorides, or dianhydrides to form polyamides and polyimides, respectively. These polymers would feature the isothiazole moiety as a pendant group or integrated into the main chain, depending on the other monomer used. The isothiazole ring is known for its thermal stability and can enhance the properties of the resulting polymers. For instance, some isothiazole derivatives have been explored as components in heat-resistant coatings and materials for solid rocket fuels.
A general synthetic approach for preparing polyamides from this compound would involve a low-temperature solution polycondensation. In this method, the amine would be reacted with a diacyl chloride in a polar aprotic solvent. The properties of the resulting polyamide, such as solubility and thermal stability, would be influenced by the structure of the diacid chloride used.
Table 1: Potential Polyamides Derived from this compound and Various Diacyl Chlorides
| Diacyl Chloride | Resulting Polyamide Structure (Repeating Unit) | Expected Properties |
| Adipoyl chloride | -[NH-CH2-(C3H2NS)-CO-(CH2)4-CO]-n | Increased flexibility due to the aliphatic chain. |
| Terephthaloyl chloride | -[NH-CH2-(C3H2NS)-CO-(C6H4)-CO]-n | High thermal stability and rigidity due to the aromatic ring. |
| Isophthaloyl chloride | -[NH-CH2-(C3H2NS)-CO-(C6H4)-CO]-n | Good solubility and thermal stability. |
Development of Chelating Ligands for Metal Complexes
The isothiazole nucleus and the appended aminomethyl group in this compound provide suitable donor atoms (nitrogen and sulfur) for the coordination of metal ions. The primary amine is particularly useful for the synthesis of Schiff base ligands through condensation with various aldehydes and ketones. nih.govresearchgate.netchemmethod.commdpi.comscirp.org These Schiff base ligands can then act as chelating agents to form stable metal complexes.
The synthesis of Schiff bases from aminothiazole derivatives is a well-documented process, typically involving the refluxing of the amine with an appropriate carbonyl compound in an alcoholic solvent, sometimes with a catalytic amount of acid. nih.govresearchgate.net The resulting imine (-C=N-) bond, along with the nitrogen and sulfur atoms of the isothiazole ring, can coordinate to a central metal ion.
The coordination chemistry of isothiazole-based ligands has been a subject of interest due to the potential applications of the resulting metal complexes in catalysis and as biologically active agents. thieme-connect.comresearchgate.net For example, metal complexes of thiazole-derived Schiff bases have been shown to exhibit antibacterial and antifungal activities. nih.govresearchgate.net
Table 2: Potential Schiff Base Ligands from this compound and their Metal Complexes
| Aldehyde/Ketone | Schiff Base Ligand Structure | Potential Metal Ions for Complexation |
| Salicylaldehyde | C11H10N2OS | Cu(II), Ni(II), Co(II), Zn(II) |
| 2-Hydroxy-1-naphthaldehyde | C15H12N2OS | Cu(II), Ni(II), Co(II), Zn(II) |
| Acetylacetone | C9H12N2S | Fe(III), Cr(III), Mn(II) |
The geometry and stability of the resulting metal complexes would depend on the nature of the metal ion and the specific Schiff base ligand. Techniques such as FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction are typically employed to characterize these complexes. nih.govscirp.org
Applications in Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD)
Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. This compound, with its functional handles, can serve as a valuable scaffold in DOS. The primary amine allows for a variety of chemical transformations, including acylation, alkylation, and condensation reactions, to rapidly build a library of derivatives with diverse substitution patterns. The isothiazole ring itself can also be functionalized, further expanding the accessible chemical space.
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. This approach involves screening small, low-molecular-weight compounds ("fragments") that bind to a biological target. The isothiazole scaffold is a recognized privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. chemicalbook.comsciencescholar.us this compound, with a molecular weight of 114.17 g/mol , fits well within the "rule of three" generally applied for fragments (MW < 300 Da). nih.gov
The isothiazole ring can participate in various non-covalent interactions with protein targets, and the aminomethyl substituent provides a vector for fragment growth and optimization. Once a fragment hit is identified, synthetic chemists can elaborate on the structure to improve its potency and selectivity. The primary amine of this compound offers a straightforward point for chemical modification, allowing for the synthesis of a focused library of analogs for structure-activity relationship (SAR) studies.
While direct reports on the use of this compound in DOS and FBDD campaigns are not prevalent, the chemical properties of the molecule and the established importance of the isothiazole scaffold in medicinal chemistry suggest its high potential in these fields. chemicalbook.comnih.gov
Theoretical Frameworks for Structure Activity Relationships and Rational Design of Isothiazole Based Scaffolds
Ligand Design and Scaffold Exploration through Computational Methods
Computational chemistry offers powerful tools for the initial stages of drug design, allowing for the exploration of vast chemical spaces and the generation of novel molecular ideas. These methods are instrumental in designing new ligands and identifying alternative core structures that retain or improve biological activity.
De novo design is a computational strategy that constructs novel molecular structures from the ground up, typically within the confines of a target's binding site. nih.gov This approach is not limited by existing chemical libraries and can generate unique molecular architectures tailored to interact with specific residues of a biological target. For the isothiazole (B42339) scaffold, de novo design algorithms could be employed to grow fragments from the Isothiazol-5-ylmethanamine core, optimizing interactions with a target protein to enhance binding affinity and selectivity.
Scaffold hopping is a related and widely used technique in medicinal chemistry that aims to identify isosteric replacements for a core molecular structure while preserving its key biological activity. nih.govresearchgate.net This is particularly valuable for navigating intellectual property landscapes or improving the pharmacokinetic properties of a lead compound. nih.gov By replacing the central scaffold of a known active molecule with a different one, such as an isothiazole ring, it is possible to discover novel chemotypes with improved drug-like properties. researchgate.netmdpi.com For instance, a known inhibitor containing a different heterocyclic system could be computationally analyzed to see if an isothiazole core could mimic the necessary geometry and pharmacophoric features required for activity. This approach has been successfully used to discover structurally novel compounds by modifying the core of known active leads. nih.govmdpi.com
Computational methods, such as Density Functional Theory (DFT), are used to perform conformational scans by systematically rotating torsion angles and calculating the potential energy of each resulting conformer. mdpi.com These studies help identify low-energy, stable conformations that are most likely to be present in a biological system and interact with a target receptor. nih.govmdpi.com Understanding the preferred conformations is crucial for designing molecules that can adopt the optimal geometry for binding, a prerequisite for effective drug action. nih.gov
Molecular Docking and Simulation Studies (In Silico Binding Prediction)
Molecular docking is a cornerstone of structure-based drug design, predicting the preferred orientation of a ligand when bound to a target protein. nih.gov This technique allows researchers to visualize and analyze the plausible binding modes of isothiazole derivatives at the atomic level, providing a rational basis for SAR studies.
Docking simulations calculate a score, typically expressed in kcal/mol, which estimates the binding affinity between the ligand and the protein. mdpi.combio-conferences.org These simulations have been widely applied to various isothiazole and related thiazole (B1198619) derivatives to predict their interactions with a range of biological targets, including enzymes and receptors implicated in cancer and infectious diseases. mdpi.comresearchgate.netnih.gov
| Compound Series | Target Protein (PDB ID) | Range of Docking Scores (kcal/mol) | Reference |
|---|---|---|---|
| Isothiazole Derivatives | HCV NS5B Polymerase | -8.0 to -9.3 | mdpi.com |
| Imidazo[2,1-b]thiazole Derivatives | Thymidylate kinase (3UWO) | -6.4 to -7.2 | bio-conferences.org |
| Thiazole-based Thiazolidinone Derivatives | α-glucosidase | -12.15 to -13.45 | researchgate.net |
| Thiazole-Indole-Isoxazole Amides | STAT2 SH2 domain | Significant Binding Affinity Reported | researchgate.net |
Following a docking simulation, the resulting protein-ligand complex is analyzed to identify the specific molecular interactions that stabilize the binding. This process, often referred to as interaction fingerprinting, catalogues the types and locations of connections between the ligand and the protein's active site residues.
For isothiazole-based scaffolds, common interactions include:
Hydrogen Bonds: Formed between the nitrogen atom of the isothiazole ring or other hydrogen bond donors/acceptors on the ligand and polar residues in the protein. mdpi.com
Hydrophobic Interactions: Involving the sulfur atom and the carbon backbone of the isothiazole ring with nonpolar amino acid residues. mdpi.commdpi.com
Pi-Pi Stacking: Aromatic interactions between the isothiazole ring and aromatic residues like tryptophan, tyrosine, or phenylalanine. mdpi.com
This detailed analysis is critical for understanding why certain derivatives are more potent than others and guides the modification of the ligand to form stronger or more numerous interactions.
Binding mode analysis involves a detailed examination of the ligand's orientation and conformation within the active site. This analysis helps identify "hotspots"—key amino acid residues that contribute most significantly to the binding energy. By understanding these critical interaction points, medicinal chemists can design modifications to the this compound scaffold that specifically target these hotspots to maximize potency. For example, if a particular hydrophobic pocket is identified as a hotspot, adding a suitable nonpolar group to the ligand at the corresponding position can lead to a substantial increase in binding affinity.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a ligand-based design approach that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.gov
A pharmacophore model can be generated from a set of known active molecules, even without a known 3D structure of the target protein. monash.edu For instance, a study on isothiazolidinedione derivatives as PTP1B inhibitors developed a six-point pharmacophore model consisting of four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor. monash.eduuq.edu.auresearchgate.net Such a model serves as a 3D query to search large compound databases for new molecules that fit the pharmacophoric requirements. This process, known as virtual screening, is a highly efficient method for identifying novel hits from millions of compounds that can then be tested experimentally. nih.govresearchgate.net The statistical robustness of a pharmacophore model is often validated by its ability to predict the activity of known compounds, using metrics like the correlation coefficient (r²) and cross-validated correlation coefficient (q²). monash.eduresearchgate.net
| Pharmacophore Features | Statistical Parameters | Key Finding | Reference |
|---|---|---|---|
| 4 Aromatic Rings, 1 H-bond Donor, 1 H-bond Acceptor | r² = 0.98, q² = 0.62 | Hydrophobic aromatic character is crucial for inhibitory activity. | monash.eduuq.edu.auresearchgate.net |
Virtual screening using pharmacophore models based on the isothiazole scaffold can rapidly filter vast chemical libraries to prioritize a manageable number of diverse compounds for further investigation, significantly streamlining the hit-to-lead process. nih.gov
Development of Pharmacophore Models for Target Interaction
Pharmacophore modeling is a cornerstone of computational drug design, defining the essential three-dimensional arrangement of molecular features necessary for biological activity. nih.gov A pharmacophore model does not represent a real molecule but rather a collection of abstract features, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged groups, that are critical for optimal interaction with a specific biological target. nih.govresearchgate.netresearchgate.net
For isothiazole derivatives, pharmacophore models have been successfully developed to understand their interaction with various biological targets. For instance, a study on isothiazolidinedione derivatives as PTP1B inhibitors resulted in a six-point pharmacophore model. researchgate.netuq.edu.au This model, designated ADRRRR, comprised one hydrogen bond acceptor (A), one hydrogen bond donor (D), and four aromatic rings (R), highlighting the key features for potent inhibition. researchgate.netuq.edu.au Similarly, a five-point pharmacophore (ADRRR) was developed for thiazole derivatives targeting the Pin1 enzyme, consisting of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. lew.ro
The development process involves aligning a set of active compounds and extracting the common chemical features that are essential for their activity. nih.govgrafiati.com These models are then used as 3D queries to screen large chemical libraries for novel compounds that possess the desired features, potentially leading to the discovery of new hits with improved pharmacological profiles. nih.govresearchgate.net The insights gained from these models can guide the structural modification of existing compounds, like this compound, to enhance their potency and selectivity. researchgate.net
Table 1: Example Pharmacophore Features for Isothiazole/Thiazole Scaffolds
| Feature | Description | Potential Role in Target Binding |
|---|---|---|
| Hydrogen Bond Acceptor (A) | An atom or group with a lone pair of electrons capable of forming a hydrogen bond. | Interacting with hydrogen bond donor residues (e.g., -NH, -OH) in the target's active site. |
| Hydrogen Bond Donor (D) | A hydrogen atom attached to an electronegative atom (e.g., N, O). | Forming hydrogen bonds with acceptor residues (e.g., C=O, -O-) in the target protein. |
| Aromatic Ring (R) | A planar, cyclic, conjugated system of atoms. | Engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues. |
| Hydrophobic Group (H) | A nonpolar group that avoids contact with water. | Fitting into hydrophobic pockets within the target's binding site. |
In Silico Screening of Chemical Libraries
In silico or virtual screening is a computational technique used in the early stages of drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a drug target. uran.uaresearchgate.net This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening (HTS). uran.ua For scaffolds related to this compound, virtual screening can be employed to explore vast chemical spaces and identify derivatives with potentially enhanced activity.
The process often begins with a pharmacophore model or the known structure of a target protein. researchgate.netwjarr.com When a pharmacophore is used, the library is filtered to select only those molecules that match the defined chemical features and their spatial arrangement. grafiati.com Alternatively, in structure-based virtual screening, compounds are docked into the target's binding site to predict their binding affinity and orientation. nih.govresearchgate.net
Studies on related heterocyclic systems demonstrate the utility of this approach. For example, in silico screening of thiazole derivatives has been used to identify potential anticancer agents by docking them into the active site of specific proteins like Rho6. nih.gov Similarly, virtual screening of benzothiazole (B30560) derivatives against the Polo-like kinase 1 (PLK1) target led to the identification of promising new inhibitor candidates. researchgate.net These computational hits are then prioritized for experimental testing, streamlining the drug discovery pipeline. uran.ua
Quantitative Structure-Activity Relationship (QSAR) Studies for Analoguesimist.maresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govsymbiosisonlinepublishing.com By quantifying the relationship between physicochemical properties (descriptors) and activity, QSAR models can predict the activity of new, unsynthesized analogues and provide insights into the structural requirements for optimal biological response. nih.govresearchgate.net
Development of Predictive Models for Chemical Activity (Non-Clinical)
Predictive QSAR models are developed by analyzing a dataset of compounds with known activities. nih.govimist.ma For isothiazole and related thiazole analogues, various studies have successfully generated predictive models for different biological activities, including antiviral and enzyme inhibition. nih.govresearchgate.net For instance, a QSAR investigation was conducted on thirty-eight isothiazole derivatives to design new inhibitors of the HCV NS5B polymerase. nih.gov This study utilized statistical techniques like multiple linear regression (MLR) and artificial neural networks (ANN) to create models that could reliably predict the inhibitory activity of new compounds. nih.gov
The development process involves several key steps:
Data Set Selection: A series of structurally related compounds with a consistent measure of biological activity is compiled. imist.ma
Descriptor Calculation: A wide range of molecular descriptors representing topological, electronic, geometric, and physicochemical properties are calculated for each compound. imist.ma
Model Building: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity. annamalaiuniversity.ac.in
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model generation. imist.maimist.ma
These validated models serve as powerful tools for the in silico design of new analogues, such as derivatives of this compound, by predicting their activity before undertaking costly and time-consuming chemical synthesis. nih.govnih.gov
Descriptors and Statistical Methods for SAR Analysis
The strength of a QSAR model lies in the selection of relevant descriptors and appropriate statistical methods. nih.gov Descriptors are numerical values that characterize specific properties of a molecule. drugdesign.org They can be broadly categorized as follows:
Electronic Descriptors: Describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to a molecule's ability to donate or accept electrons. nih.govresearchgate.net
Steric Descriptors: Relate to the size and shape of the molecule, such as Molar Refractivity (MR). drugdesign.org
Hydrophobic Descriptors: Quantify the lipophilicity of a compound, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common. imist.madrugdesign.org
Topological Descriptors: Numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity. tandfonline.com
Table 2: Common Descriptors Used in QSAR Studies of Isothiazole/Thiazole Analogues
| Descriptor Type | Example | Description | Relevance to Activity |
|---|---|---|---|
| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. imist.ma | Indicates the ability to accept electrons; important for interactions like charge-transfer. researchgate.net |
| Hydrophobic | LogP | Logarithm of the octanol-water partition coefficient. imist.ma | Relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets. |
| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. drugdesign.org | Reflects the size and shape requirements for fitting into a binding site. |
| Topological | J (Balaban index) | A distance-based topological index. imist.ma | Encodes information about the size, shape, and degree of branching of the molecule. |
The primary statistical methods used to build the correlation between these descriptors and biological activity include:
Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). nih.govannamalaiuniversity.ac.in
Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. imist.maimist.ma
Artificial Neural Networks (ANN): A machine learning approach capable of modeling complex, non-linear relationships between structure and activity. nih.govimist.ma
The selection of the best model is based on statistical parameters such as the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which assesses its predictive ability. imist.manih.govimist.ma
Theoretical Mechanistic Insights into Molecular Interactions (Non-Clinical)symbiosisonlinepublishing.com
Beyond predicting activity, computational methods provide detailed, atom-level insights into how isothiazole-based compounds interact with their biological targets. nih.govresearchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations are used to visualize and analyze the binding modes and stability of ligand-receptor complexes. nih.govnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. nih.gov For example, docking studies of thiazole derivatives into various enzyme active sites have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.govnih.gov A study on 2-aminothiazole (B372263) inhibitors of the CDK5 enzyme showed that hydrogen bonds with the residue Cys83 and van der Waals interactions with Ile10 were critical for binding affinity. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the molecular interactions over time. nih.gov An MD simulation can assess the stability of the docked pose, revealing how the ligand and protein adapt to each other and the role of solvent molecules. researchgate.netnih.gov These simulations can help confirm the binding mode predicted by docking and provide a more profound understanding of the mechanistic basis for a compound's activity. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can further be used to analyze the electronic structure of the ligand, calculating parameters like HOMO-LUMO energy gaps to understand its reactivity and interaction potential. researchgate.netnih.gov
Advanced Analytical Methodologies for Isothiazol 5 Ylmethanamine and Its Research Derivatives
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For Isothiazol-5-ylmethanamine, various chromatographic techniques are employed to address specific analytical challenges, from routine purity checks to the separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity determination and quantification of non-volatile and thermally labile compounds like this compound. A robust, validated reverse-phase HPLC (RP-HPLC) method is essential for quality control. ptfarm.plnih.gov
Method development typically begins with the selection of an appropriate stationary phase, most commonly a C18 (octadecylsilyl) column, which provides good retention for moderately polar compounds. ptfarm.pl The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, with its pH adjusted to ensure the analyte is in a consistent ionization state. ptfarm.pl Gradient elution may be employed to effectively separate the main compound from its potential impurities. researchgate.net Detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance, for instance, around 275 nm. researchgate.net
Validation of the HPLC method is performed according to established guidelines to ensure its reliability. registech.compnrjournal.com Key validation parameters include specificity, linearity, precision, accuracy, and sensitivity, often defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). pnrjournal.commdpi.com
| Validation Parameter | Typical Acceptance Criteria | Example Finding for this compound |
|---|---|---|
| Specificity | No interference from blank/placebo at the analyte's retention time. | Peak is spectrally pure and well-resolved from impurities. |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.999 | 0.9995 over a concentration range of 5-200 µg/mL. |
| Precision (% RSD) | ≤ 2% for repeatability and intermediate precision. | Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Average recovery of 99.7% for spiked samples. |
| Limit of Quantitation (LOQ) | Sufficiently low to detect impurities at required levels (e.g., 0.1%). | 0.1 µg/mL. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. | 0.03 µg/mL. |
While this compound itself has limited volatility due to its primary amine group, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis following chemical derivatization. nih.gov Derivatization converts the polar amine into a more volatile and thermally stable derivative, making it amenable to GC analysis. nih.gov
A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups. This process reduces the compound's polarity and increases its volatility. The resulting TMS-derivative of this compound can then be separated on a low-polarity capillary GC column and detected with high specificity by a mass spectrometer.
The mass spectrometer provides structural information based on the fragmentation pattern of the derivative. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragment ions that can be used for identification and quantification. nih.gov
| Ion Type | Hypothetical m/z (for TMS-derivative) | Significance |
|---|---|---|
| Molecular Ion [M]+ | 186 | Confirms the molecular weight of the derivatized compound. |
| [M-15]+ | 171 | Loss of a methyl group from the TMS moiety, a characteristic fragmentation. |
| Base Peak | 100 | Potentially corresponds to the [CH2=N+H(TMS)] fragment, indicating the derivatized aminomethyl side chain. |
| Isothiazole (B42339) Ring Fragment | 85 | Fragmentation of the core isothiazole ring structure. |
For chiral derivatives of this compound or if the compound is resolved into its constituent enantiomers, assessing enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities. mdpi.com Chiral chromatography, typically using HPLC with a Chiral Stationary Phase (CSP), is the most common method for this purpose. registech.commdpi.com
CSPs are designed with a chiral selector immobilized on the solid support (e.g., silica (B1680970) gel), which allows for differential interaction with the two enantiomers. registech.comnih.gov This differential binding leads to different retention times, enabling their separation and quantification. mdpi.com The choice of CSP is crucial and often determined empirically, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being widely successful. americanpharmaceuticalreview.com The mobile phase, which can be normal-phase (e.g., hexane/ethanol) or reversed-phase, is optimized to achieve the best separation. registech.com
The effectiveness of the chiral separation is evaluated by the resolution factor (Rs), which should ideally be greater than 1.5 for baseline separation. mdpi.com Enantiomeric excess (ee) can then be calculated from the peak areas of the two enantiomers.
| Parameter | (R)-Isomer | (S)-Isomer |
|---|---|---|
| Retention Time (min) | 12.5 | 14.8 |
| Peak Area | Variable (Enantiomeric Impurity) | Variable (Major Enantiomer) |
| Resolution (Rs) | 2.1 | |
| Separation Factor (α) | 1.18 |
Hyphenated Techniques for Structural Confirmation and Trace Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a superior level of analytical power, offering both separation of complex mixtures and specific identification of the eluted components.
Tandem mass spectrometry (MS/MS) coupled with chromatography (either LC or GC) is the gold standard for trace-level quantification and confirmation in complex matrices. researchgate.netchromatographyonline.com These techniques offer exceptional selectivity and sensitivity by monitoring specific fragmentation pathways of the target analyte. nih.govnih.gov
In LC-MS/MS, the analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting precursor ion (e.g., the protonated molecule [M+H]+ for this compound) is selected in the first mass analyzer, fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference and allows for quantification at very low levels. nih.gov Similarly, GC-MS/MS can be used for derivatized samples to achieve the same high degree of selectivity and sensitivity. researchgate.net
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|---|---|---|---|
| This compound | ESI+ | 115.0 | 98.0 | 71.0 |
The coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) represents one of the most powerful techniques for the unambiguous structural elucidation of unknown impurities or derivatives directly within a mixture. wiley-vch.deucr.edu This hyphenation allows for the acquisition of detailed structural information (e.g., ¹H NMR, ¹³C NMR, 2D-NMR) on compounds that have been chromatographically separated. wiley-vch.denih.gov
There are several modes of operation for LC-NMR. In on-flow (on-line) mode, the eluent from the HPLC column flows directly through a specialized NMR flow cell. wiley-vch.de This is suitable for relatively concentrated analytes. For less concentrated samples, stop-flow techniques can be used, where the chromatographic flow is paused when a peak of interest is in the NMR flow cell, allowing for longer acquisition times and improved signal-to-noise. nih.gov Alternatively, peaks can be collected in fractions offline and analyzed by conventional NMR, which offers the highest sensitivity but is more labor-intensive. nih.govmdpi.com The integration of MS in an LC-MS-NMR system provides complementary molecular weight information alongside the detailed structural data from NMR. nih.gov
| LC-NMR Mode | Advantages | Disadvantages |
|---|---|---|
| On-Flow (On-Line) | Fast, direct coupling; minimizes sample handling. | Lower sensitivity; limited acquisition time per peak. nih.gov |
| Stop-Flow | Increased sensitivity due to longer acquisition times; allows for more complex NMR experiments (e.g., 2D). | Increases analysis time; can be complex to automate. nih.gov |
| Offline Collection | Highest sensitivity; compatible with standard NMR probes and long experiments. | Labor-intensive; risk of sample degradation or contamination. nih.gov |
Spectrophotometric Methods for Quantitative Analysis in Research Contexts
Following a comprehensive review of scientific literature, it has been determined that there are currently no established and validated spectrophotometric methods specifically for the quantitative analysis of this compound or its closely related research derivatives. Publicly available research does not provide key analytical parameters such as the wavelength of maximum absorbance (λmax), molar absorptivity, linearity ranges, or limits of detection and quantification that are essential for developing a robust quantitative spectrophotometric assay for this specific compound.
While UV-Vis spectrophotometry is a common technique for the qualitative characterization and structural elucidation of heterocyclic compounds, including isothiazole derivatives, its application for the specific quantification of this compound has not been detailed in the accessible scientific literature. Research on various isothiazole and thiazole (B1198619) derivatives often includes UV-Vis spectral data as part of their general characterization, but this information does not extend to the development of a validated quantitative analytical method.
The synthesis and characterization of different isothiazole compounds have been reported, but these studies primarily focus on synthetic pathways and the spectroscopic identification of the resulting molecules through methods such as NMR, IR, and mass spectrometry. Although UV-Vis spectroscopy is sometimes employed in these characterizations, the data presented is typically for qualitative confirmation rather than for the establishment of a quantitative analytical procedure.
Therefore, at present, there is a lack of detailed research findings and corresponding data tables that would be necessary to describe a spectrophotometric method for the quantitative analysis of this compound in a research context. Further research would be required to develop and validate such a method.
Future Directions and Emerging Research Avenues for Isothiazol 5 Ylmethanamine
The isothiazole (B42339) nucleus is a significant scaffold in medicinal and materials chemistry, and Isothiazol-5-ylmethanamine, as a key derivative, stands at the forefront of several exciting research trajectories. medwinpublishers.comresearchgate.net The future exploration of this compound is poised to benefit from advancements in computational chemistry, novel synthetic methodologies, and a growing emphasis on sustainable practices.
Q & A
Q. What are the standard synthetic routes for preparing isothiazol-5-ylmethanamine, and how can reaction conditions be optimized for purity and yield?
- Methodological Answer : this compound is typically synthesized via cyclization of thioamide precursors or functionalization of preformed isothiazole rings. For example, β-(isoxazol-5-yl) enamine self-condensation under acidic conditions (e.g., acetyl chloride) can yield structurally related heterocycles, suggesting analogous pathways for isothiazole derivatives . Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., DMF vs. THF). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirmed by HPLC (>95% purity) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments and carbon hybridization, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy detects functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹). Purity is validated via reverse-phase HPLC with UV detection (λ = 254 nm), and melting points are determined using differential scanning calorimetry (DSC) .
Q. How can researchers design a preliminary bioactivity screen for this compound?
- Methodological Answer : Use in vitro assays targeting enzyme inhibition (e.g., kinase or protease panels) or antimicrobial activity (MIC against Gram+/Gram– bacteria). Employ dose-response curves (1–100 µM) with positive controls (e.g., ampicillin for antibiotics). IC₅₀/EC₅₀ values should be calculated using nonlinear regression (GraphPad Prism), and cytotoxicity assessed via MTT assays on mammalian cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Systematic reviews (PRISMA guidelines) and meta-analyses are critical. Compare variables: assay conditions (pH, temperature), cell lines, and compound purity. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays. Replicate key studies under standardized protocols and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
Q. What computational strategies can predict the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to simulate ligand-protein interactions. QSAR models (e.g., CoMFA, CoMSIA) correlate substituent effects (e.g., electron-withdrawing groups at position 3) with bioactivity. Validate predictions via synthesis and testing of prioritized analogs .
Q. How can researchers design a robust study to investigate the metabolic stability of this compound?
- Methodological Answer : Conduct in vitro microsomal assays (human/rat liver microsomes) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance. Compare with control compounds (e.g., verapamil). For in vivo validation, administer the compound to rodents and collect plasma/tissue samples at timed intervals .
Q. What experimental frameworks are suitable for assessing the mechanism of action (MoA) of this compound in cancer models?
- Methodological Answer : Use multi-omics approaches: transcriptomics (RNA-seq to identify differentially expressed genes), proteomics (LC-MS/MS for protein expression changes), and metabolomics (NMR or GC-MS for metabolic shifts). Combine with functional assays (apoptosis via Annexin V staining, cell cycle arrest via flow cytometry). Validate targets via CRISPR knockdown or overexpression .
Methodological Frameworks
- Research Question Design : Apply the PICO framework (Population: target enzyme/cell line; Intervention: compound concentration; Comparison: controls; Outcome: IC₅₀/apoptosis rate) to structure hypotheses .
- Data Reporting : Follow ACS Style Guidelines for spectral data (δ in ppm, J in Hz) and biological results (mean ± SEM, n ≥ 3). Include raw data in supplementary materials .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
